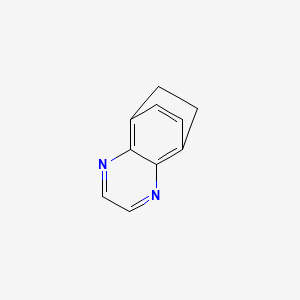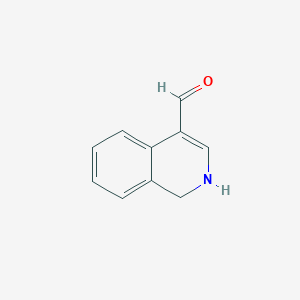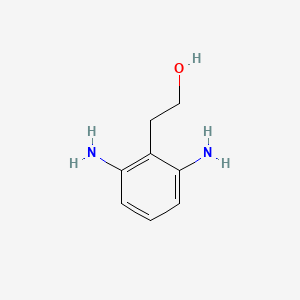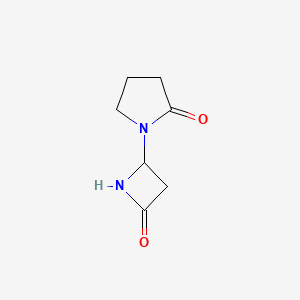
5-(tert-Butyl)-2-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(tert-Butyl)-2-fluoropyridine is an organic compound that belongs to the class of fluoropyridines It features a pyridine ring substituted with a tert-butyl group at the 5-position and a fluorine atom at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-2-fluoropyridine typically involves the introduction of the tert-butyl and fluorine substituents onto the pyridine ring. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable pyridine derivative is reacted with a tert-butylating agent and a fluorinating reagent under controlled conditions. For example, tert-butyl chloride and a fluorinating agent like diethylaminosulfur trifluoride (DAST) can be used in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and other advanced techniques might be employed to enhance the efficiency and scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-(tert-Butyl)-2-fluoropyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced, leading to different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to pyridine N-oxides or reduced pyridine derivatives, respectively.
Wissenschaftliche Forschungsanwendungen
5-(tert-Butyl)-2-fluoropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to new drugs with therapeutic benefits.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 5-(tert-Butyl)-2-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the tert-butyl group can influence its lipophilicity and overall pharmacokinetic profile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoropyridine: Lacks the tert-butyl group, resulting in different chemical and physical properties.
5-tert-Butylpyridine:
2,5-Difluoropyridine: Contains an additional fluorine atom, which can further alter its reactivity and properties.
Uniqueness
5-(tert-Butyl)-2-fluoropyridine is unique due to the combined presence of the tert-butyl and fluorine substituents. This combination imparts distinct chemical properties, such as increased steric hindrance and electronic effects, making it valuable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C9H12FN |
|---|---|
Molekulargewicht |
153.20 g/mol |
IUPAC-Name |
5-tert-butyl-2-fluoropyridine |
InChI |
InChI=1S/C9H12FN/c1-9(2,3)7-4-5-8(10)11-6-7/h4-6H,1-3H3 |
InChI-Schlüssel |
GIWOYKOWKBZXPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CN=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3H-Imidazo[1,5-a]indole](/img/structure/B11919664.png)





![5-Fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11919708.png)
![(6-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B11919712.png)

![6-Nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11919718.png)
![1,5-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-imine](/img/structure/B11919719.png)


